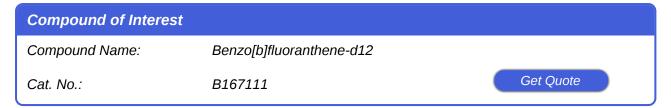


Benzo[b]fluoranthene-d12 CAS number and molecular weight

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An In-depth Technical Guide to **Benzo[b]fluoranthene-d12**: Properties and Analytical Applications

This technical guide provides essential information on **Benzo[b]fluoranthene-d12**, a deuterated polycyclic aromatic hydrocarbon (PAH). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds as internal standards for quantitative analysis. This document outlines the key physical properties, a detailed experimental protocol for its use in analytical testing, and a visual representation of the analytical workflow.

Core Compound Data

Benzo[b]fluoranthene-d12 is a stable, isotopically labeled version of Benzo[b]fluoranthene, a common environmental pollutant. The replacement of hydrogen atoms with deuterium results in a higher molecular weight, allowing it to be distinguished from its native counterpart by mass spectrometry. This property makes it an ideal internal standard for isotope dilution methods, which are employed to enhance the accuracy and precision of quantitative analyses.

Data Presentation: Properties of Benzo[b]fluoranthene-d12



Property	Value
CAS Number	93951-98-5[1][2][3][4]
Molecular Formula	C20D12[1][2]
Molecular Weight	264.38 g/mol [1][2][3]
Isotopic Purity	Typically ≥98 atom % D[2][4]
Synonyms	Benz[e]acephenanthrylene-d12[1][3]

Experimental Protocols: Quantification of PAHs using Benzo[b]fluoranthene-d12 as an Internal Standard

The following protocol describes a general procedure for the determination of PAHs in environmental samples, such as soil or water, using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution approach. **Benzo[b]fluoranthene-d12** is used here as an internal standard to quantify the native Benzo[b]fluoranthene and other PAHs with similar chemical properties.

Objective: To accurately quantify the concentration of PAHs in a sample matrix.

Methodology:

- Sample Preparation:
 - Extraction: A known quantity of the sample (e.g., 10g of soil or 1L of water) is taken. The sample is then spiked with a known amount of a solution containing
 Benzo[b]fluoranthene-d12 and other deuterated PAH internal standards. The PAHs are extracted from the sample matrix using an appropriate solvent (e.g., dichloromethane or a mixture of acetone and hexane) and technique (e.g., sonication, Soxhlet extraction, or solid-phase extraction).
 - Cleanup: The resulting extract is often complex and requires cleanup to remove interfering compounds. This can be achieved through techniques such as column chromatography

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(e.g., using silica gel or Florisil) or gel permeation chromatography. The goal is to isolate the PAH fraction from other organic compounds.

- Concentration: The cleaned-up extract is then concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Instrumental Analysis (GC-MS):
 - \circ Injection: A small aliquot (e.g., 1 μ L) of the concentrated extract is injected into the gas chromatograph.
 - Chromatographic Separation: The GC is equipped with a capillary column suitable for PAH
 analysis (e.g., a DB-5ms or equivalent). The oven temperature is programmed to ramp up,
 which separates the different PAHs based on their boiling points and interaction with the
 column's stationary phase.
 - Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the target PAHs and their deuterated internal standards. For Benzo[b]fluoranthene, the molecular ion (m/z 252) would be monitored, while for Benzo[b]fluoranthene-d12, the molecular ion (m/z 264) would be monitored.
- Data Analysis and Quantification:
 - Calibration: A calibration curve is generated by analyzing a series of standard solutions
 containing known concentrations of the native PAHs and a constant concentration of the
 deuterated internal standards. The response factor (the ratio of the peak area of the native
 PAH to the peak area of its corresponding deuterated internal standard) is plotted against
 the concentration of the native PAH.
 - Quantification: The concentration of each PAH in the sample extract is determined by calculating the ratio of the peak area of the native PAH to the peak area of its corresponding internal standard (e.g., Benzo[b]fluoranthene to Benzo[b]fluoranthene-d12). This ratio is then used to calculate the concentration of the native PAH in the original sample using the calibration curve. The use of the internal standard corrects for any loss of analyte during the sample preparation and analysis process.



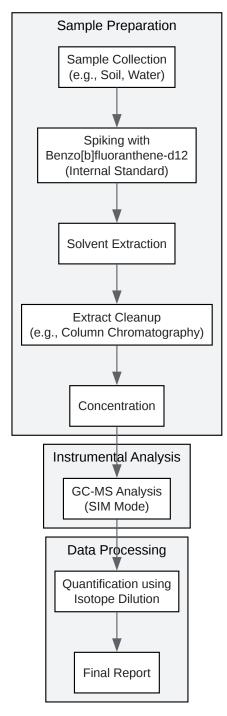


Mandatory Visualization: Analytical Workflow

The following diagram illustrates the key stages of the analytical workflow for the quantification of PAHs using an internal standard.







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